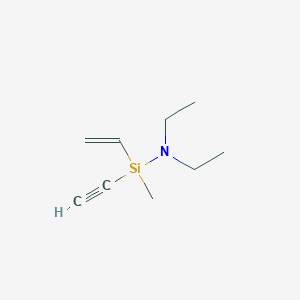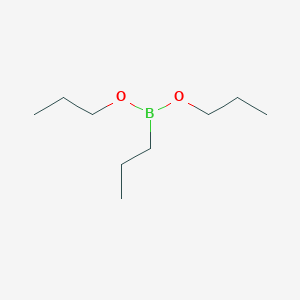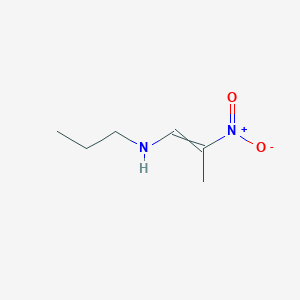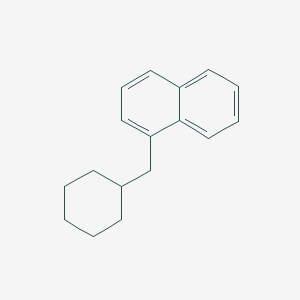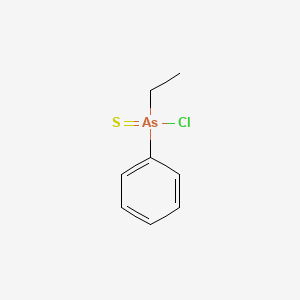
Ethyl(phenyl)arsinothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(phenyl)arsinothioic chloride is an organoarsenic compound that contains ethyl, phenyl, and arsinothioic chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenyl)arsinothioic chloride typically involves the reaction of ethyl(phenyl)arsine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5As(C2H5)+S2Cl2→C6H5As(SCl)C2H5+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl(phenyl)arsinothioic chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloride group under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl(phenyl)arsinothioic oxide.
Reduction: Formation of ethyl(phenyl)arsine.
Substitution: Formation of various substituted arsinothioic derivatives.
Scientific Research Applications
Ethyl(phenyl)arsinothioic chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(phenyl)arsinothioic chloride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the ethyl group and has an oxide instead of a thioic chloride group.
Ethylarsine: Contains the ethyl group but lacks the phenyl and thioic chloride groups.
Phenylarsine sulfide: Similar in structure but has a sulfide group instead of a thioic chloride group.
Uniqueness
Ethyl(phenyl)arsinothioic chloride is unique due to the presence of both ethyl and phenyl groups along with the thioic chloride functionality. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64019-69-8 |
|---|---|
Molecular Formula |
C8H10AsClS |
Molecular Weight |
248.61 g/mol |
IUPAC Name |
chloro-ethyl-phenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C8H10AsClS/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
IPGAVMUVQVNSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


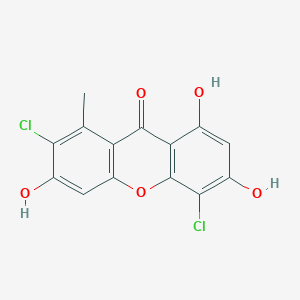
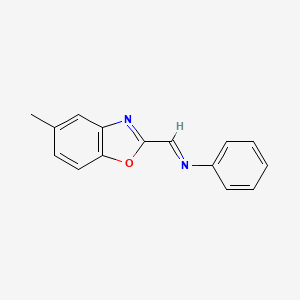
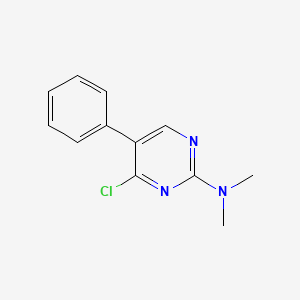
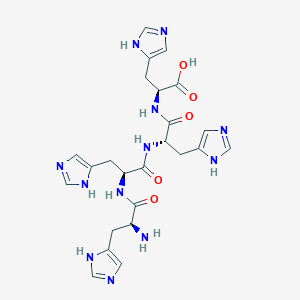
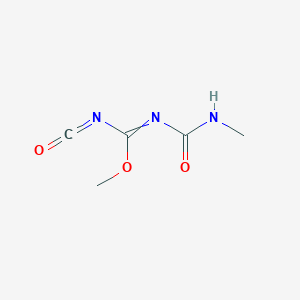
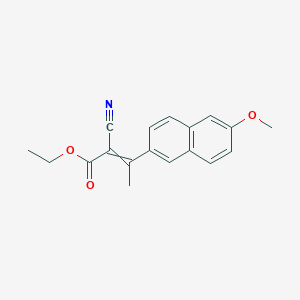


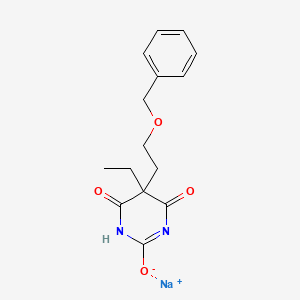
![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
